molecular formula C18H14O5 B12911504 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one

Cat. No.: B12911504
M. Wt: 310.3 g/mol
InChI Key: ZOHPXEDJWXZOLY-MDWZMJQESA-N
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Description

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a 2,4-dihydroxybenzylidene group and a 4-methoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one typically involves the condensation of 2,4-dihydroxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the furan ring and benzylidene group can participate in electron transfer reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dihydroxybenzylidene)-5-phenylfuran-2(3h)-one: Similar structure but lacks the methoxy group.

    3-(2,4-Dihydroxybenzylidene)-5-(4-hydroxyphenyl)furan-2(3h)-one: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

(3E)-3-[(2,4-dihydroxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

InChI

InChI=1S/C18H14O5/c1-22-15-6-3-11(4-7-15)17-9-13(18(21)23-17)8-12-2-5-14(19)10-16(12)20/h2-10,19-20H,1H3/b13-8+

InChI Key

ZOHPXEDJWXZOLY-MDWZMJQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=C(C=C3)O)O)/C(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)O)O)C(=O)O2

Origin of Product

United States

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